2-(ADAMANTAN-1-YL)-N-[4-(THIOPHENE-2-CARBONYL)PHENYL]ACETAMIDE
Overview
Description
2-(ADAMANTAN-1-YL)-N-[4-(THIOPHENE-2-CARBONYL)PHENYL]ACETAMIDE is a complex organic compound featuring an adamantyl group, a thienylcarbonyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-[4-(THIOPHENE-2-CARBONYL)PHENYL]ACETAMIDE typically involves multiple steps. One common approach is the adamantylation of phenol derivatives using ion-exchange resin catalysts. This method is advantageous due to its recyclability and minimal waste production . The reaction conditions often involve the use of acetic acid as a solvent and acetic anhydride to convert byproducts into useful solvents.
Industrial Production Methods
For industrial-scale production, the synthesis may involve coupling reactions between bromophenol and adamantane alcohol, followed by methylation and Grignard reactions . These methods are optimized to reduce side reactions and improve product quality, making them suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-N-[4-(THIOPHENE-2-CARBONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions often require specific conditions, such as:
Oxidation: Acidic or basic conditions, depending on the oxidizing agent.
Reduction: Anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Controlled temperatures and the presence of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(ADAMANTAN-1-YL)-N-[4-(THIOPHENE-2-CARBONYL)PHENYL]ACETAMIDE has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-[4-(THIOPHENE-2-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The thienylcarbonyl group may participate in π-π interactions, enhancing the compound’s stability and activity. These interactions can modulate various biological pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(1-adamantyl)-4-bromophenol: A key intermediate in the synthesis of adapalene, a synthetic retinoid used in dermatology.
6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid:
Uniqueness
2-(ADAMANTAN-1-YL)-N-[4-(THIOPHENE-2-CARBONYL)PHENYL]ACETAMIDE is unique due to its combination of adamantyl and thienylcarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(1-adamantyl)-N-[4-(thiophene-2-carbonyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2S/c25-21(14-23-11-15-8-16(12-23)10-17(9-15)13-23)24-19-5-3-18(4-6-19)22(26)20-2-1-7-27-20/h1-7,15-17H,8-14H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTPZYVPGVWNPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)C(=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.